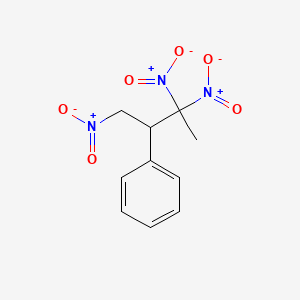
1,3,3-Trinitrobutan-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trinitrobutan-2-ylbenzene is an organic compound characterized by the presence of three nitro groups attached to a butane chain, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trinitrobutan-2-ylbenzene typically involves the nitration of butan-2-ylbenzene. The process begins with the preparation of butan-2-ylbenzene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the butane chain.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential hazards associated with the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trinitrobutan-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride can be used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives of butan-2-ylbenzene, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,3-Trinitrobutan-2-ylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other high-energy compounds and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of its derivatives in drug development.
Industry: It is utilized in the production of explosives, propellants, and other high-energy materials.
Mécanisme D'action
The mechanism of action of 1,3,3-Trinitrobutan-2-ylbenzene involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids. These interactions can result in the modification of molecular structures and the disruption of normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trinitrobenzene: Similar in structure but lacks the butane chain.
2,4,6-Trinitrotoluene (TNT): Contains a methyl group instead of a butane chain.
1,3,3-Trinitrobutane: Similar but without the benzene ring.
Uniqueness
1,3,3-Trinitrobutan-2-ylbenzene is unique due to the presence of both a butane chain and a benzene ring, which imparts distinct chemical and physical properties. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
5437-74-1 |
|---|---|
Formule moléculaire |
C10H11N3O6 |
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
1,3,3-trinitrobutan-2-ylbenzene |
InChI |
InChI=1S/C10H11N3O6/c1-10(12(16)17,13(18)19)9(7-11(14)15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Clé InChI |
AXKKBRTYHMDETD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C[N+](=O)[O-])C1=CC=CC=C1)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


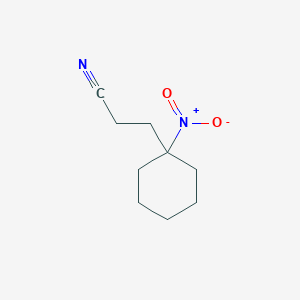
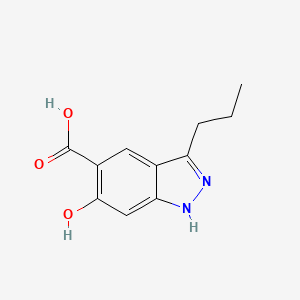
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)

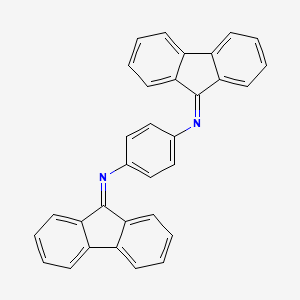
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
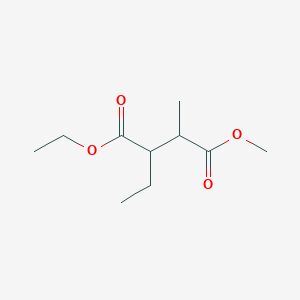
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
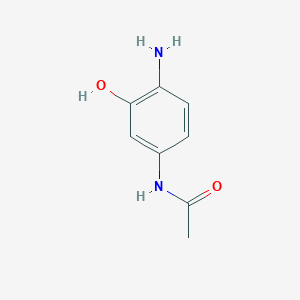
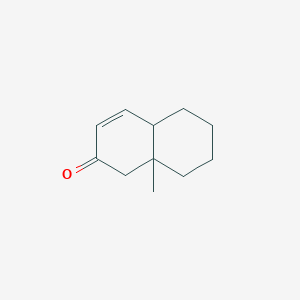

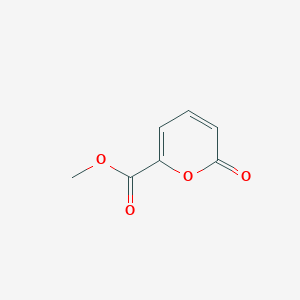
![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
